4-methoxy-1-(2-methoxybenzenesulfonyl)piperidine
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Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular structure of piperidine derivatives is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published.Scientific Research Applications
Organic Synthesis and Catalysis
- Pinacol Boronic Esters : Pinacol boronic esters are valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. Recent research has reported catalytic protodeboronation of alkyl boronic esters using a radical approach . This method opens up new possibilities for accessing diverse organic compounds.
- Anti-Markovnikov Hydromethylation : The hydromethylation sequence, enabled by protodeboronation, allows for formal anti-Markovnikov alkene hydromethylation. This transformation is particularly valuable but was previously unknown. Researchers have applied this sequence to methoxy-protected ( )-D8-THC and cholesterol .
Nonlinear Optical Materials
- Photonic Applications : Innovative research focuses on organic nonlinear optic (NLO) materials due to their applications in holographic imaging, integrated optics, frequency conversion, optical data storage, and photonic-integrated circuitry. While not directly mentioned for this specific compound, exploring its NLO properties could be promising .
Antimicrobial Activity
- In Vitro Testing : Researchers have synthesized related compounds and tested them in vitro for antimicrobial activity against Gram-positive bacteria (Staphylococcus epidermidis, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungi (Candida albicans, Aspergillus niger) .
Chemical Building Blocks
- Boronic Ester Chemistry : The boron moiety in pinacol boronic esters can be converted into a broad range of functional groups. These transformations include oxidations, amination, halogenations, and CC-bond formations. The Suzuki–Miyaura coupling, which utilizes boronic esters, is particularly important .
properties
IUPAC Name |
4-methoxy-1-(2-methoxyphenyl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-17-11-7-9-14(10-8-11)19(15,16)13-6-4-3-5-12(13)18-2/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSMNMPHCMBGOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)S(=O)(=O)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-1-(2-methoxybenzenesulfonyl)piperidine |
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